3-(Oxan-3-ylmethylsulfonylamino)benzoic acid
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Overview
Description
3-(Oxan-3-ylmethylsulfonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with an oxan-3-ylmethylsulfonylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-3-ylmethylsulfonylamino)benzoic acid typically involves multiple steps, starting with the preparation of the oxan-3-ylmethylsulfonylamine intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and benzoic acid derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the processes are optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-3-ylmethylsulfonylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzoic acids, and various derivatives depending on the specific reaction conditions .
Scientific Research Applications
3-(Oxan-3-ylmethylsulfonylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxan-3-ylmethylsulfonylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonyl group.
Oxan-3-ylmethylsulfonyl chloride: A related compound used as an intermediate in organic synthesis.
Uniqueness
3-(Oxan-3-ylmethylsulfonylamino)benzoic acid is unique due to its combination of an oxan-3-ylmethylsulfonylamino group with a benzoic acid core. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
IUPAC Name |
3-(oxan-3-ylmethylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)11-4-1-5-12(7-11)14-20(17,18)9-10-3-2-6-19-8-10/h1,4-5,7,10,14H,2-3,6,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPFCTYDLMCVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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